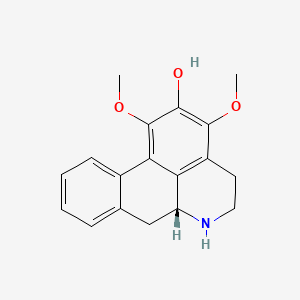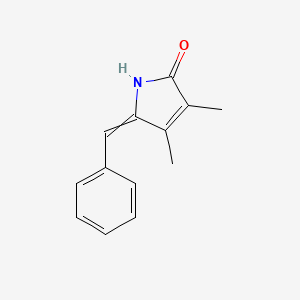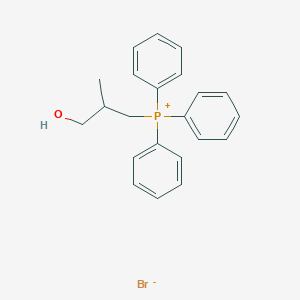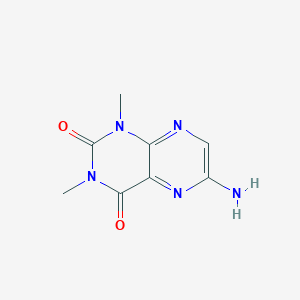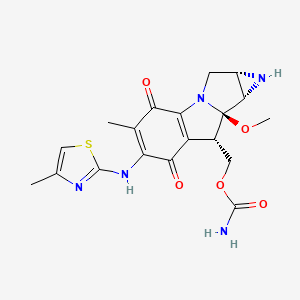
N6-4-Methyl-2-thiazolylmitomycin C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N6-4-Methyl-2-thiazolylmitomycin C is a derivative of mitomycin C, a well-known antineoplastic antibiotic. Mitomycin C is derived from the bacterium Streptomyces caespitosus and is used primarily for its ability to inhibit DNA synthesis by cross-linking DNA strands . The addition of the N6-4-methyl-2-thiazolyl group enhances its biological activity and specificity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N6-4-Methyl-2-thiazolylmitomycin C involves multiple steps, starting from mitomycin CThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and output .
化学反応の分析
Types of Reactions
N6-4-Methyl-2-thiazolylmitomycin C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various oxidized and reduced forms of this compound, each with unique biological properties and potential therapeutic applications .
科学的研究の応用
N6-4-Methyl-2-thiazolylmitomycin C has a wide range of scientific research applications:
Chemistry: Used as a model compound to study DNA cross-linking and alkylation reactions.
Biology: Investigated for its effects on cellular processes, including DNA replication and repair.
作用機序
The mechanism of action of N6-4-Methyl-2-thiazolylmitomycin C involves its activation to a bifunctional and trifunctional alkylating agent. This activation leads to the formation of DNA cross-links, which inhibit DNA synthesis and ultimately result in cell death. The compound targets rapidly dividing cells, making it effective against cancer cells . The molecular pathways involved include the inhibition of DNA replication and the induction of apoptosis through DNA damage .
類似化合物との比較
Similar Compounds
Mitomycin C: The parent compound, known for its DNA cross-linking ability and use in cancer treatment.
Bleomycin: Another antineoplastic antibiotic with a similar mechanism of action but different chemical structure.
Tiazofurin: An antineoplastic drug with a thiazole ring, used for its ability to inhibit ribonucleotide reductase.
Uniqueness
N6-4-Methyl-2-thiazolylmitomycin C is unique due to the presence of the N6-4-methyl-2-thiazolyl group, which enhances its specificity and potency compared to mitomycin C. This modification allows for more targeted action against cancer cells, potentially reducing side effects and improving therapeutic outcomes .
特性
CAS番号 |
84397-36-4 |
|---|---|
分子式 |
C19H21N5O5S |
分子量 |
431.5 g/mol |
IUPAC名 |
[(4S,6S,7R,8S)-7-methoxy-12-methyl-11-[(4-methyl-1,3-thiazol-2-yl)amino]-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |
InChI |
InChI=1S/C19H21N5O5S/c1-7-6-30-18(21-7)23-12-8(2)14(25)13-11(15(12)26)9(5-29-17(20)27)19(28-3)16-10(22-16)4-24(13)19/h6,9-10,16,22H,4-5H2,1-3H3,(H2,20,27)(H,21,23)/t9-,10+,16+,19-/m1/s1 |
InChIキー |
GJMYQLAUNLWMMV-SHNIBNMDSA-N |
異性体SMILES |
CC1=CSC(=N1)NC2=C(C(=O)C3=C(C2=O)[C@H]([C@@]4(N3C[C@H]5[C@@H]4N5)OC)COC(=O)N)C |
正規SMILES |
CC1=CSC(=N1)NC2=C(C(=O)C3=C(C2=O)C(C4(N3CC5C4N5)OC)COC(=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


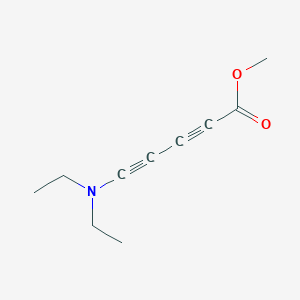
![3-[5(n)-3H]Indolylacetic acid](/img/structure/B14429153.png)
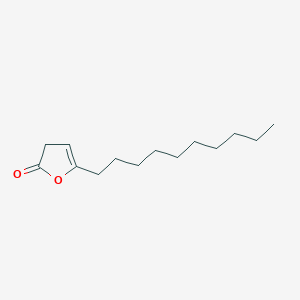
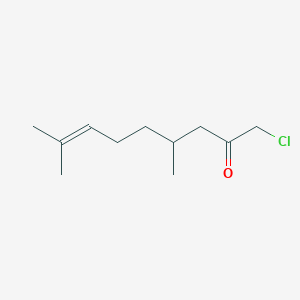
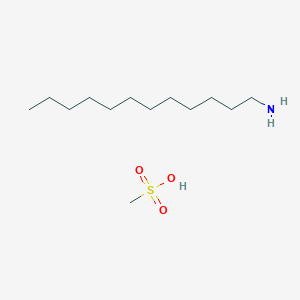

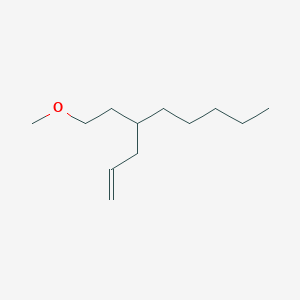
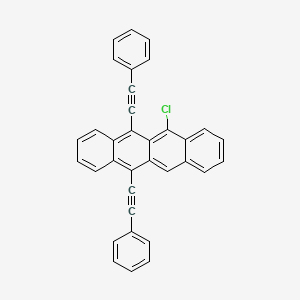
![N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14429198.png)
